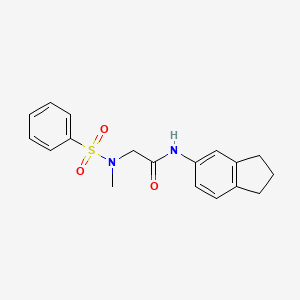![molecular formula C30H23NO5 B5170339 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BMB-314 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases, including neurodegenerative diseases and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its potential as a new cancer therapy. It has been shown to have activity against several cancer cell lines and has the potential to overcome multidrug resistance. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases.
One of the limitations of using 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, making it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One direction is the optimization of its synthesis, making it more readily available for use in lab experiments. Another direction is the further study of its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory and antioxidant effects of this compound could be further explored for the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves several steps. The first step involves the synthesis of 3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzamide in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO5/c1-34-28-18-23(14-15-25(28)26-17-21-10-5-6-13-27(21)36-30(26)33)31-29(32)22-11-7-12-24(16-22)35-19-20-8-3-2-4-9-20/h2-18H,19H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFOAZPCGTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)